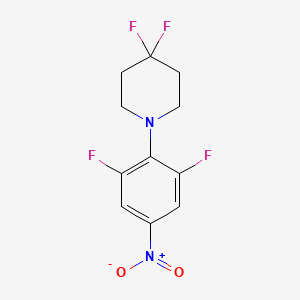

1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine

Description

1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine is a fluorinated aromatic compound featuring a piperidine core substituted with two fluorine atoms at the 4,4-positions and a 2,6-difluoro-4-nitrophenyl group. The compound’s synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as seen in related piperidine derivatives (e.g., CAS 565459-90-7 in ). Its structural complexity makes it relevant in medicinal chemistry, particularly for targeting receptors like dopamine D4R, as suggested by analogous 4,4-difluoropiperidine scaffolds.

Properties

IUPAC Name |

1-(2,6-difluoro-4-nitrophenyl)-4,4-difluoropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4N2O2/c12-8-5-7(17(18)19)6-9(13)10(8)16-3-1-11(14,15)2-4-16/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXSWSLPODZRJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=C(C=C(C=C2F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine typically involves the reaction of 2,6-difluoro-4-nitrophenol with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

1-(Azetidin-3-yl)-4,4-difluoropiperidine Hydrochloride (CAS 21864979-29-2)

- Structural Differences : Incorporates an azetidine ring instead of the aromatic nitrophenyl group.

- The hydrochloride salt improves solubility in polar solvents, contrasting with the target compound’s lower polarity due to the nitro group.

Aromatic Fluorinated Nitro Compounds

4,4'-Difluoro-2-nitrodiphenyl ()

- Structural Differences : A biphenyl system with nitro and fluorine substituents but lacks the piperidine core.

- Electronic Effects: The nitro group at the 2-position (vs.

- Applications : Historically used in dyestuff synthesis, whereas the target compound’s piperidine backbone suggests CNS drug development.

4-(4-Nitrophenyl)-2,6-diphenylpyridine ()

- Structural Differences : Pyridine core with diphenyl and nitrophenyl substituents.

- Physicochemical Properties :

| Property | Target Compound | 4-(4-Nitrophenyl)-2,6-diphenylpyridine |

|---|---|---|

| Molecular Weight | 256.21 g/mol | 352.385 g/mol |

| LogP | ~2.5 (est.) | 6.514 |

| Polar Surface Area (PSA) | ~70 Ų (est.) | 58.71 Ų |

- Key Insight : The pyridine derivative’s higher LogP and lower PSA suggest greater lipophilicity and reduced solubility compared to the target compound.

Fluorination and Solvent Effects ()

The 4,4-difluoropiperidine moiety in the target compound exhibits distinct NMR characteristics:

- ¹⁹F NMR : Peaks at δ -90 to -100 ppm (geminal difluorides), consistent with Jeffries et al.’s findings.

- Solvent Effects: In DMSO-d6, aromatic proton signals are better resolved than in CDCl3, whereas aliphatic signals (e.g., piperidine CH₂ groups) are less obscured by solvent artifacts. This contrasts with non-aromatic analogues like 1-(Azetidin-3-yl)-4,4-difluoropiperidine, where solvent choice minimally affects aliphatic region clarity.

Biological Activity

1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine, with the chemical formula CHFNO and CAS number 129606139, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine features a piperidine ring substituted with two fluorine atoms and a nitrophenyl group. The compound's structure can be represented as follows:

- IUPAC Name : 1-(2,6-difluoro-4-nitrophenyl)-4,4-difluoropiperidine

- Molecular Weight : 256.21 g/mol

- Purity : Typically around 95% in commercial preparations.

Antimicrobial Properties

Recent studies have indicated that piperidine derivatives exhibit notable antimicrobial activity. For instance, related compounds have shown effectiveness against resistant strains of Candida auris, suggesting that derivatives like 1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine may possess similar properties.

| Compound | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| pta1 | 0.24 | 0.97 |

| pta2 | 0.50 | 1.50 |

| pta3 | 0.97 | 3.90 |

These values indicate the minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) for compounds derived from similar structures .

The mechanism by which these compounds exert their antifungal effects often involves disruption of the plasma membrane integrity of fungal cells and induction of apoptosis. Studies have demonstrated that exposure to certain piperidine derivatives leads to significant cell cycle arrest and increased apoptotic markers in C. auris cells .

Case Studies

- Antifungal Activity : A study synthesized several piperidine derivatives and evaluated their antifungal activity against clinical isolates of C. auris. The compounds demonstrated varying degrees of efficacy, with some derivatives achieving low MIC values indicative of potent antifungal activity.

- Pharmacokinetics : Pharmacokinetic profiling is crucial for determining the viability of these compounds as therapeutic agents. Preliminary data suggest favorable absorption and distribution characteristics for similar piperidine derivatives, which may extend to 1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine.

- In Vivo Studies : While in vitro studies provide valuable insights, in vivo investigations are necessary to assess the therapeutic potential fully. Research is ongoing to evaluate the efficacy and safety profiles in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.